molecular formula C5HCl3N2O B1310558 2,4,6-Trichloropyrimidine-5-carbaldehyde CAS No. 50270-27-4

2,4,6-Trichloropyrimidine-5-carbaldehyde

Cat. No. B1310558
CAS RN: 50270-27-4
M. Wt: 211.43 g/mol
InChI Key: KVJIRFGNHAAUNQ-UHFFFAOYSA-N
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Description

2,4,6-Trichloropyrimidine-5-carbaldehyde is a versatile intermediate in organic synthesis, particularly in the construction of pyrimidine derivatives. The compound serves as a key precursor for various heterocyclic compounds, which are of interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of derivatives of 2,4,6-trichloropyrimidine-5-carbaldehyde involves various strategies. For instance, a regioselective approach has been developed for the synthesis of trisubstituted arylaminopyrimidine-5-carbaldehydes, which are further used to create unique GlambdaC base precursors . Another study reports the synthesis of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes using the Vilsmeier-Haack reagent, demonstrating the versatility of chloropyrimidine carbaldehydes in synthesizing complex molecules .

Molecular Structure Analysis

The molecular structure of intermediates and final products derived from 2,4,6-trichloropyrimidine-5-carbaldehyde has been confirmed using various analytical techniques. For example, the structure of an intermediate in the synthesis of pyrazole derivatives was investigated by X-ray crystallography . These structural analyses are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

2,4,6-Trichloropyrimidine-5-carbaldehyde undergoes a variety of chemical reactions. It can participate in S(N)Ar reactions with different nucleophiles, leading to amination, solvolysis, and condensation products . Cyclocondensation reactions have also been employed to synthesize pyrido[2,3-d]pyrimidines and peri-fused heterocyclic systems such as pyrimido[4,5,6-de][1,8]naphthyridines . Additionally, tandem reactions involving acetalisation and cycloisomerization have been developed for the synthesis of dihydrofuro[3,4-d]pyrimidines and pyrano[4,3-d]pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4,6-trichloropyrimidine-5-carbaldehyde derivatives are influenced by the substituents and the nature of the heterocyclic systems formed. For instance, the introduction of a methylthio group can lead to the synthesis of thieno[2,3-d]pyrimidines, which can be further modified to obtain nitro compounds and carboxylic acids . The interaction with glycine esters under different conditions results in the formation of pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, indicating the reactivity of the aldehyde group in cyclization reactions .

Scientific Research Applications

1. Synthesis of Structurally Unique Base Precursors

Beingessner et al. (2008) developed an efficient regioselective synthesis of trisubstituted 2-arylaminopyrimidine-5-carbaldehydes, using 2,4,6-trichloropyrimidine-5-carbaldehyde. This process enables the creation of highly functionalized fused-bicyclic pyrimidine substrates, which are further derivatized to produce unique GlambdaC base precursors (Beingessner et al., 2008).

2. Creation of Pyrimidine Derivatives

Zinchenko et al. (2018) investigated the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, leading to the discovery of new derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These findings are significant for synthesizing potential biologically active compounds (Zinchenko et al., 2018).

3. Aromatic Nucleophilic Substitution Reactions

Trilleras et al. (2022) reported on the unexpected products of aromatic nucleophilic substitution reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. These compounds are essential for building pyrimidine-based precursors for N-heterocyclic systems (Trilleras et al., 2022).

4. Synthesis of Condensed Azines

Bakulina et al. (2014) detailed the reaction between 4,6-dichloropyrimidine-5-carbaldehyde and methyl 3-aminocrotonate, leading to the synthesis of condensed azines like pyrido[2,3-d]pyrimidine and pyrimido[4,5,6-de][1,6]naphthyridine derivatives (Bakulina et al., 2014).

5. Oxidation of Alcohols

Yoneda et al. (1981) synthesized pyridodipyrimidines using 2,4,6-trichloropyrimidine-5-carbaldehyde, which effectively oxidized a variety of alcohols under neutral conditions, showcasing their utility as oxidation catalysts (Yoneda et al., 1981).

6. Synthesis of Pyridodipyrimidines

Yamato et al. (1991) conducted research on the condensation of 2,4,6-trichloropyrimidine-5-carbaldehyde, resulting in bis(pyridodipyrimidin-10-yl)alkanes. These compounds showed autorecycling turnover oxidation, making them significant for various synthetic applications (Yamato et al., 1991).

Safety And Hazards

2,4,6-Trichloropyrimidine-5-carbaldehyde is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions are not mentioned in the sources, the compound’s role as a versatile intermediate in the synthesis of reactive dyes and its participation in various chemical reactions suggest potential for further exploration in organic synthesis .

properties

IUPAC Name

2,4,6-trichloropyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl3N2O/c6-3-2(1-11)4(7)10-5(8)9-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJIRFGNHAAUNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(N=C(N=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448827
Record name 2,4,6-trichloropyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichloropyrimidine-5-carbaldehyde

CAS RN

50270-27-4
Record name 2,4,6-trichloropyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trichloro-5-pyrimidinecarboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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